1-Nitropyrazole
Overview
Description
1-Nitropyrazole is a chemical compound with the molecular formula C3H3N3O2 . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of 1-Nitropyrazole and its derivatives has been a topic of interest in recent years . A variety of methods have been developed, including the reaction of 3-nitropyrazole or 4-nitropyrazole with 40% formaldehyde solution . The synthesis process is aimed at improving reaction efficiency, shortening reaction steps, and realizing high-quality, large-scale, and stable preparation of nitropyrazole compounds .
Molecular Structure Analysis
The molecular structure of 1-Nitropyrazole has been studied using various techniques . The five-membered ring of 1-nitropyrazole remains planar in unsubstituted pyrazole, while the nitro group is located in the plane of the ring . The N1–NO2 bond is longer than that of dinitramides O2N–N–NO2 .
Chemical Reactions Analysis
The chemical reactions of 1-Nitropyrazole are not well-documented in the literature. More research is needed in this area .
Physical And Chemical Properties Analysis
1-Nitropyrazole has a density of 1.6±0.1 g/cm3, a boiling point of 269.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 26.5±0.5 cm3, and a polar surface area of 64 Å2 .
Scientific Research Applications
1-Nitropyrazole and its derivatives have high heat of formation, good thermal stability, and detonation performances, which have broad application prospects in the field of energetic materials .
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Methods of Application or Experimental Procedures : The synthesis of nitropyrazole compounds involves exploring and finding new synthetic routes, optimizing technological conditions, shortening reaction steps, and improving reaction efficiency . The goal is to realize high-quality, large-scale, and stable preparation of nitropyrazole compounds . Further research is being done to explore green environmental protection and recyclable high-efficiency rearrangement reagents, extraction agents, and recrystallization media .
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Results or Outcomes : The research on nitropyrazole and its derivatives has led to the development of potential candidates for castable explosives and novel insensitive high-energy materials . Research is also being conducted on their volume shrinkage characteristics and safety properties after melting and solidification . The aim is to comprehensively evaluate the feasibility of their application in fused cast explosives and to further expand their application research in high energy insensitive explosives .
Safety And Hazards
Future Directions
Future research directions include exploring and finding new synthetic routes, optimizing technological conditions, shortening reaction steps, improving reaction efficiency, and realizing high-quality, large-scale, and stable preparation of nitropyrazole compounds . There is also interest in further exploring the green environmental protection and recyclable high-efficiency rearrangement reagents, extraction agents, and recrystallization media .
properties
IUPAC Name |
1-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)5-3-1-2-4-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNVOQYGXDUHRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221391 | |
Record name | 1H-Pyrazole, 1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitropyrazole | |
CAS RN |
7119-95-1 | |
Record name | 1H-Pyrazole, 1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole, 1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Nitropyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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